
SM1-71
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SM1-71 is a potent multi-targeted kinase inhibitor known for its ability to inhibit a wide range of kinases. It is particularly noted for its anticancer activity, making it a valuable tool in cancer research and treatment. This compound targets the ATP-binding site of kinases and contains an acrylamide moiety that forms covalent adducts with cysteine residues, allowing for both reversible and irreversible interactions with kinases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SM1-71 is synthesized through a series of chemical reactions that involve the modification of acrylamide. The synthesis typically involves the following steps:
Formation of the acrylamide moiety: This step involves the reaction of an appropriate amine with acryloyl chloride to form the acrylamide group.
Attachment of the kinase-targeting moiety: The acrylamide group is then attached to a kinase-targeting moiety through a series of coupling reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. The use of automated reactors and advanced purification techniques such as HPLC ensures the production of high-purity this compound suitable for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
SM1-71 undergoes several types of chemical reactions, including:
Covalent binding: this compound forms covalent bonds with cysteine residues in kinases, leading to irreversible inhibition.
Reversible binding: This compound also exhibits reversible binding to kinases through non-covalent interactions
Common Reagents and Conditions
Acryloyl chloride: Used in the formation of the acrylamide moiety.
Amine compounds: React with acryloyl chloride to form the acrylamide group.
Coupling reagents: Used to attach the kinase-targeting moiety to the acrylamide group
Major Products Formed
The major product formed from the reactions involving this compound is the covalent adduct with kinases, leading to the inhibition of kinase activity. This inhibition is crucial for its anticancer properties .
Applications De Recherche Scientifique
SM1-71 has a wide range of scientific research applications, including:
Cancer research: this compound is used to study the inhibition of various kinases involved in cancer cell proliferation and survival. .
Drug discovery: This compound serves as a valuable tool in the discovery of new kinase inhibitors and the identification of kinase targets in cancer cells.
Biological research: This compound is used to study kinase signaling pathways and their role in various biological processes
Mécanisme D'action
SM1-71 exerts its effects by targeting the ATP-binding site of kinases and forming covalent adducts with cysteine residues. This dual mechanism of action allows for both reversible and irreversible inhibition of kinases. The inhibition of multiple kinases disrupts key signaling pathways involved in cancer cell proliferation and survival, leading to the death of cancer cells .
Comparaison Avec Des Composés Similaires
SM1-71 is unique in its ability to target a wide range of kinases through both reversible and irreversible mechanisms. Similar compounds include:
Dasatinib: A tyrosine kinase inhibitor that targets multiple kinases but primarily through reversible binding.
Imatinib: Another tyrosine kinase inhibitor that targets specific kinases involved in chronic myelogenous leukemia
This compound stands out due to its broad-spectrum activity and dual mechanism of action, making it a valuable tool in cancer research and therapy .
Propriétés
Numéro CAS |
2088179-99-9 |
|---|---|
Formule moléculaire |
C24H26ClN7O |
Poids moléculaire |
463.97 |
Nom IUPAC |
N-(2-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide |
InChI |
InChI=1S/C24H26ClN7O/c1-3-22(33)28-20-6-4-5-7-21(20)29-23-19(25)16-26-24(30-23)27-17-8-10-18(11-9-17)32-14-12-31(2)13-15-32/h3-11,16H,1,12-15H2,2H3,(H,28,33)(H2,26,27,29,30) |
Clé InChI |
SCMLGVPMSXTUNC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(NC4=CC=CC=C4NC(C=C)=O)=C(C=N3)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SM1-71; SM-1-71; SM 1-71; SM171; SM-171; SM 171; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


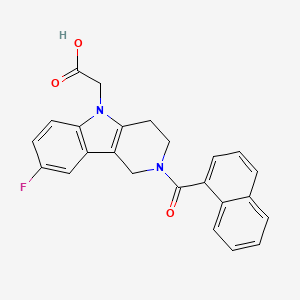
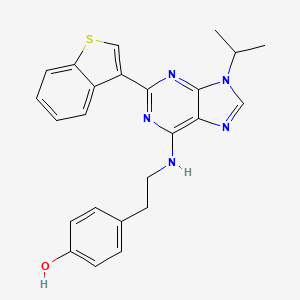
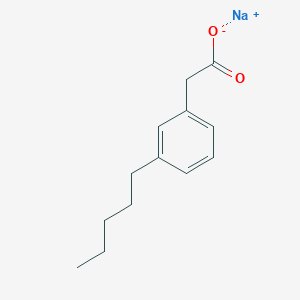
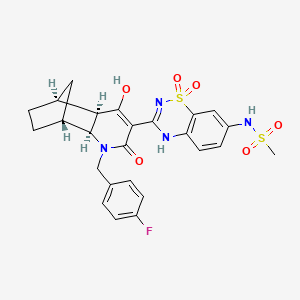
![(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid](/img/structure/B610802.png)
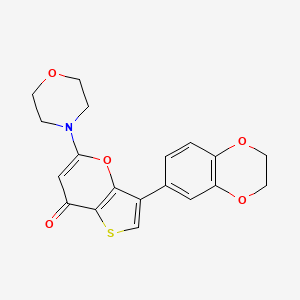
![[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate](/img/structure/B610805.png)
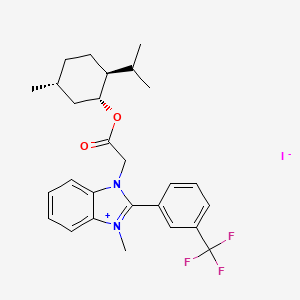
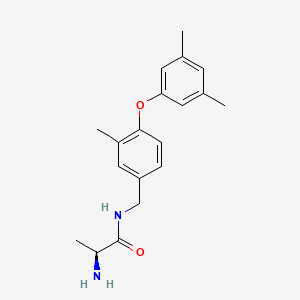
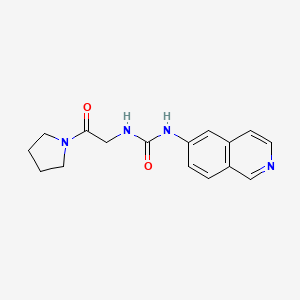
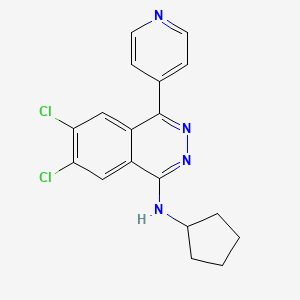
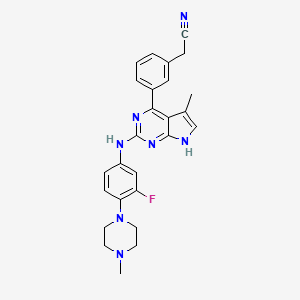
![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)
